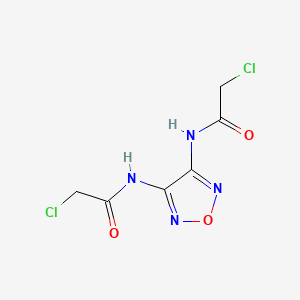
Furazan, 3,4-bis(chloroacetylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(1,2,5-Oxadiazole-3,4-diyl)bis(2-chloroacetamide) is a chemical compound with the empirical formula C6H6Cl2N4O3 and a molecular weight of 253.04 g/mol This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2,5-Oxadiazole-3,4-diyl)bis(2-chloroacetamide) typically involves the reaction of 2-chloroacetamide with an oxadiazole precursor under specific conditions. One common method involves the use of trichloroacetic anhydride to form the oxadiazole ring, followed by the reaction with ammonia in methanol to yield the final product . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for N,N’-(1,2,5-Oxadiazole-3,4-diyl)bis(2-chloroacetamide) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反应分析
Types of Reactions
N,N’-(1,2,5-Oxadiazole-3,4-diyl)bis(2-chloroacetamide) can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroacetamide groups.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amide derivatives, while oxidation can lead to the formation of oxadiazole N-oxides.
科学研究应用
N,N’-(1,2,5-Oxadiazole-3,4-diyl)bis(2-chloroacetamide) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and energetic materials.
作用机制
The mechanism of action of N,N’-(1,2,5-Oxadiazole-3,4-diyl)bis(2-chloroacetamide) involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function. The chloroacetamide groups can also form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects .
相似化合物的比较
N,N’-(1,2,5-Oxadiazole-3,4-diyl)bis(2-chloroacetamide) can be compared with other similar compounds, such as:
3,3’-Bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate: Known for its energetic properties and potential as a TNT alternative.
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole core but differ in their substituents, leading to variations in their chemical and biological properties.
属性
分子式 |
C6H6Cl2N4O3 |
|---|---|
分子量 |
253.04 g/mol |
IUPAC 名称 |
2-chloro-N-[4-[(2-chloroacetyl)amino]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C6H6Cl2N4O3/c7-1-3(13)9-5-6(12-15-11-5)10-4(14)2-8/h1-2H2,(H,9,11,13)(H,10,12,14) |
InChI 键 |
GCUTXDUNVVYCKK-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)NC1=NON=C1NC(=O)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



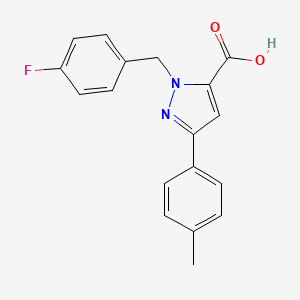

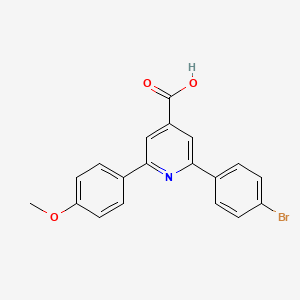
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12047531.png)
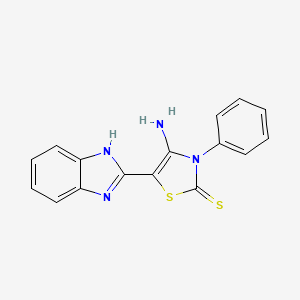
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12047544.png)

![N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047549.png)
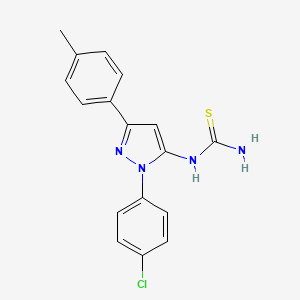
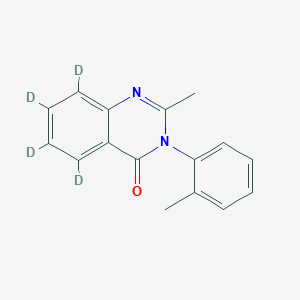
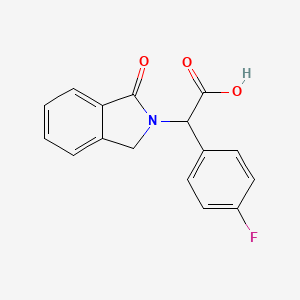
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B12047574.png)
![8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12047581.png)
